Technical details regarding specific reagents and conditions are often proprietary or vary between laboratories, but general practices include maintaining an inert atmosphere and controlling temperature to optimize yields.
THZ1 Dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
Molecular Formula: CHClNO
Molecular Weight: Approximately 365.22 g/mol
The structure includes:
The three-dimensional conformation allows THZ1 to effectively bind to CDK7, leading to its inhibition.
THZ1 primarily participates in covalent modification reactions where it forms a stable bond with the cysteine residue on CDK7. The key reactions include:
These reactions have been shown to lead to significant cellular effects, including apoptosis in cancer cells treated with THZ1 .
THZ1 exerts its effects through several mechanisms:
Data from experiments indicate that treatment with THZ1 results in significant changes in cell cycle dynamics, leading to increased cell death during mitosis .
Physical Properties:
Chemical Properties:
Relevant analyses confirm that THZ1 maintains its integrity under specified storage conditions while remaining effective as an inhibitor .
THZ1 Dihydrochloride has several scientific applications:
In vivo studies have demonstrated its efficacy in mouse models bearing T-cell acute lymphoblastic leukemia xenografts, suggesting potential therapeutic applications .
THZ1 dihydrochloride is a first-in-class covalent inhibitor selectively targeting cyclin-dependent kinase 7 (CDK7). Its mechanism centers on irreversible binding to a cysteine residue (C312) located outside the kinase's canonical ATP-binding pocket. This cysteine residue resides within a unique structural element of CDK7, enabling THZ1 to achieve exceptional selectivity. Upon binding, THZ1 forms a covalent adduct with C312, permanently inactivating CDK7's kinase function. The inhibition constant (IC₅₀) for CDK7 is 3.2 nM, demonstrating high potency [2] [4].
While CDK7 is the primary target, THZ1 also exhibits activity against the structurally related kinases CDK12 and CDK13 due to homologous cysteine residues in their sequences. Inhibition occurs at higher concentrations (IC₅₀ ~50-200 nM), reflecting reduced binding affinity compared to CDK7 [2] [4]. This cross-reactivity contributes to THZ1's broad transcriptional effects but distinguishes it from non-covalent CDK7 inhibitors.
The inhibition of CDK7 by THZ1 dihydrochloride disrupts two fundamental cellular processes:
Table 1: Key Molecular Targets and Consequences of THZ1 Dihydrochloride Binding
Target Kinase | Binding Residue | Inhibition Mechanism | Primary Functional Consequence | Reported IC₅₀/Potency |
---|---|---|---|---|
CDK7 | Cysteine 312 (C312) | Covalent, Irreversible | Global transcriptional downregulation (pSer5/7 RNA Pol II loss); Cell cycle CDK inactivation | 3.2 nM [2] [4] |
CDK12 | Homologous Cysteine | Covalent, Irreversible | Impaired transcription elongation; DNA damage response defects | ~50-200 nM [2] [4] |
CDK13 | Homologous Cysteine | Covalent, Irreversible | Impaired transcription termination; Specific gene expression effects | ~50-200 nM [2] [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1